Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate
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Overview
Description
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms
Preparation Methods
The synthesis of Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with methyl 2-amino-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-methylpropanoate can be compared with other similar triazine derivatives, such as:
4,6-Dichloro-1,3,5-triazine: Another triazine derivative with different substituents.
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms.
4-Amino-1,3,5-triazine: A simpler triazine derivative with an amino group.
The uniqueness of this compound lies in its specific structure and the presence of both amino and ester functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H12ClN5O2 |
---|---|
Molecular Weight |
245.67 g/mol |
IUPAC Name |
methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C8H12ClN5O2/c1-8(2,4(15)16-3)14-7-12-5(9)11-6(10)13-7/h1-3H3,(H3,10,11,12,13,14) |
InChI Key |
FXVOSHJWPGYWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=NC(=NC(=N1)N)Cl |
Origin of Product |
United States |
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